molecular formula C12H13BrClNO B1372049 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride CAS No. 1210516-35-0

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride

Cat. No.: B1372049
CAS No.: 1210516-35-0
M. Wt: 302.59 g/mol
InChI Key: YVCXYTNNZJXCAS-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminoethoxy group and a bromine atom attached to a naphthalene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride typically involves the following steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 6-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Aminoethoxylation: The brominated naphthalene is then reacted with 2-aminoethanol under basic conditions to introduce the aminoethoxy group at the 2-position. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides or ketones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2-Aminoethoxy)naphthalene.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

    Oxidation: Products include oxides or ketones of the aminoethoxy group.

    Reduction: The major product is 2-(2-Aminoethoxy)naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)naphthalene: Lacks the bromine atom, which affects its reactivity and interactions.

    6-Bromo-2-naphthol: Contains a hydroxyl group instead of an aminoethoxy group, leading to different chemical properties.

    2-(2-Aminoethoxy)-naphthalene-1-sulfonic acid: Contains a sulfonic acid group, which significantly alters its solubility and reactivity.

Uniqueness

2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride is unique due to the presence of both an aminoethoxy group and a bromine atom on the naphthalene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO.ClH/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11;/h1-4,7-8H,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXYTNNZJXCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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